molecular formula C19H19N3O3 B2442479 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448030-26-9

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2442479
CAS RN: 1448030-26-9
M. Wt: 337.379
InChI Key: POGWKPMWYNRKEB-UHFFFAOYSA-N
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Description

2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide, also known as BAY 61-3606, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activity of the platelet glycoprotein VI (GPVI) receptor. This receptor plays a crucial role in the formation of blood clots, which can lead to serious medical conditions such as heart attacks and strokes. The use of BAY 61-3606 has therefore been explored as a potential therapeutic strategy for the prevention and treatment of these conditions.

Scientific Research Applications

Synthesis and Characterization

A novel series of α-ketoamide derivatives, including compounds related to 2-((4-(3-Benzylureido)but-2-yn-1-yl)oxy)benzamide, were synthesized using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and DIC (diisopropylcarbodiimide) in the synthesis process. OxymaPure/DIC was preferred over traditional HOBt/DIC due to its superiority in terms of purity and yield. The synthesis involved the ring opening of N-acylisatin, leading to high-yield production of α-ketoamide compounds characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

Mechanistic Insights

Research on benzamide derivatives, including those structurally related to this compound, provided insights into the acid-catalyzed hydrolysis mechanism. Using oxygen-16--oxygen-18 exchange, it was demonstrated that a tetrahedral intermediate forms during the hydrolysis process, indicating a small but significant carbonyl oxygen exchange concurrent with hydrolysis (McClelland, 1975).

Biological Applications

The synthesis of N-Benzyltetrahydropyrido-anellated thiophene derivatives, which share a benzylureido component with the target molecule, was explored for their anticholinesterase activity. These compounds demonstrated the formation of a three-dimensional framework through weak intermolecular interactions, contributing to their biological activity (Pietsch, Nieger, & Gütschow, 2007).

Antitumor Activity

In the context of antitumor research, benzamide derivatives have been explored for their potential effects. For instance, synthetic benzamide derivatives, including structures similar to this compound, were studied for their ability to inhibit histone deacetylase, leading to marked in vivo antitumor activity against various human tumors. This research emphasizes the potential therapeutic applications of such compounds in cancer treatment (Saito et al., 1999).

properties

IUPAC Name

2-[4-(benzylcarbamoylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-18(23)16-10-4-5-11-17(16)25-13-7-6-12-21-19(24)22-14-15-8-2-1-3-9-15/h1-5,8-11H,12-14H2,(H2,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGWKPMWYNRKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC#CCOC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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